3-Bromopentane

Catalog No.
S661285
CAS No.
1809-10-5
M.F
C5H11Br
M. Wt
151.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromopentane

CAS Number

1809-10-5

Product Name

3-Bromopentane

IUPAC Name

3-bromopentane

Molecular Formula

C5H11Br

Molecular Weight

151.04 g/mol

InChI

InChI=1S/C5H11Br/c1-3-5(6)4-2/h5H,3-4H2,1-2H3

InChI Key

VTOQFOCYBTVOJZ-UHFFFAOYSA-N

SMILES

CCC(CC)Br

Synonyms

3-Pentyl Bromide;

Canonical SMILES

CCC(CC)Br

Organic Synthesis:

-Bromopentane serves as a vital building block in organic synthesis due to the reactive bromine atom readily undergoing substitution reactions. Scientists utilize it to synthesize various organic compounds, including:

  • Alkenes: Through dehydrohalogenation reactions with strong bases like potassium hydroxide, 3-bromopentane can be converted into pent-2-ene or pent-3-ene depending on the reaction conditions [].
  • Alkynes: Using elimination reactions under specific conditions, 3-bromopentane can be used to synthesize terminal alkynes like 1-pentyne [].
  • Alcohols: Nucleophilic substitution reactions with appropriate reagents like sodium hydroxide or potassium carbonate can yield primary alcohols like 3-pentanol [].

Solvent:

-Bromopentane exhibits limited water solubility but finds application as a non-polar organic solvent. This property makes it suitable for dissolving various non-polar compounds, including:

  • Fats and oils: 3-Bromopentane can be used to extract lipids from biological samples for further analysis [].
  • Polymers: Certain types of polymers, particularly non-polar ones like polyethylene, can be dissolved in 3-bromopentane for characterization studies [].

Research Studies:

-Bromopentane has been employed in various research studies, including:

  • Investigating physical properties: Studies have explored the dielectric relaxation behavior of 3-bromopentane to understand the dynamics of polar molecules in solution [].
  • Reference compound: Due to its well-defined properties, 3-bromopentane can be used as a reference compound in analytical techniques like nuclear magnetic resonance (NMR) spectroscopy [].

3-Bromopentane is an organic compound with the molecular formula C₅H₁₁Br and a molecular weight of 151.04 g/mol. It appears as a clear pale yellow liquid and is classified as a glass-forming liquid. The compound is known for its significant dielectric properties, with a dielectric constant of approximately 8.37 at room temperature . Its boiling point ranges from 118 to 119 °C, and it has a melting point of -126.2 °C . 3-Bromopentane is miscible with various organic solvents, including ethanol, ether, benzene, and chloroform .

  • Flammability: Highly flammable liquid and vapor (H225).
  • Skin Contact: Causes skin irritation (H315).
  • Eye Contact: Causes serious eye irritation (H319).

  • Dehydrobromination: This reaction occurs in the gas phase and is characterized as a homogeneous first-order reaction. It can lead to the formation of alkenes through the elimination of hydrogen bromide .
  • Solvolysis: In aqueous ethanol, 3-bromopentane can undergo solvolysis, where it reacts with the solvent leading to rearrangement products. This process indicates the formation of carbonium ion intermediates during the reaction .

3-Bromopentane can be synthesized through various methods:

  • From 2-Pentanol: A common method involves the bromination of 2-pentanol using hydrogen bromide in the presence of a suitable solvent .
  • Using Tri-1-Ethylpropyl Phosphite: Isomerically pure 3-bromopentane can be produced by reacting tri-1-ethylpropyl phosphite with hydrogen bromide, followed by solvolysis in aqueous ethanol .
  • Alternative Synthetic Routes: Several other synthetic routes exist, demonstrating the compound's versatility in organic chemistry applications .

3-Bromopentane has several notable applications:

  • Organic Synthesis: It is primarily used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules such as isoindole derivatives .
  • Chemical Research: The compound serves as a reagent for understanding reaction mechanisms and developing new chemical compounds .

Interaction studies involving 3-bromopentane often focus on its reactivity with other chemical species. For example, its pyrolysis has been studied to understand its decomposition pathways and the influence of various reaction conditions on product formation. These studies help elucidate the fundamental mechanisms underlying its chemical behavior in different environments .

Several compounds are structurally similar to 3-bromopentane, including:

Compound NameMolecular FormulaUnique Features
1-BromopentaneC₅H₁₁BrBromine at the terminal position (1-position)
2-BromopentaneC₅H₁₁BrBromine at the second carbon (2-position)
3-ChloropentaneC₅H₁₁ClChlorine instead of bromine
2-IodopentaneC₅H₁₁IIodine instead of bromine

Uniqueness of 3-Bromopentane:

  • The compound's unique position of bromine at the third carbon gives it distinct reactivity compared to its isomers (1-bromopentane and 2-bromopentane).
  • Its glass-forming properties and dielectric characteristics also set it apart from other halogenated pentanes.

The synthesis of 3-bromopentane was first reported in the 1950s during investigations into alkyl halide preparation methods. Early work by Pines et al. (1952) demonstrated its formation via the reaction of 3-pentanol with hydrogen bromide in the presence of sulfuric acid, though this method often led to isomerization to 2-bromopentane. Subsequent advances, such as the use of tri-1-ethylpropyl phosphite and hydrogen bromide, enabled the production of isomerically pure 3-bromopentane. These studies laid the groundwork for understanding its stability and reactivity, particularly in solvolysis reactions.

Significance in Organic Chemistry Research

As a secondary alkyl bromide, 3-bromopentane bridges the reactivity gap between primary and tertiary bromoalkanes. Its behavior in SN1 and SN2 mechanisms has been pivotal in elucidating carbocation dynamics. For instance, Hudson and Ragoonanan (1970) observed that solvolysis in 60% aqueous ethanol yields approximately 1% rearrangement products, supporting the involvement of carbocation intermediates. This finding reinforced the SN1 pathway’s dominance in secondary systems, where carbocation stability dictates reaction outcomes.

Position Within Alkyl Halide Research Framework

Within the alkyl halide hierarchy, 3-bromopentane’s secondary structure makes it less reactive than tertiary analogs (e.g., 2-bromo-2-methylpropane) but more prone to rearrangements than primary derivatives. Its pyrolysis follows first-order kinetics, with an activation energy of 45,440 cal/mol, as shown by homogeneous gas-phase dehydrobromination studies. This positions it as a model compound for studying unimolecular elimination (E1) mechanisms and steric effects in substitution reactions.

Theoretical Foundations of Secondary Bromoalkane Chemistry

Theoretical studies emphasize the interplay between electronic and steric factors in 3-bromopentane’s reactivity. The carbocation formed during SN1 reactions (3-pentyl carbocation) can undergo hydride shifts to form a more stable tertiary carbocation, explaining the minor rearrangement products observed in solvolysis. Density functional theory (DFT) calculations corroborate the lower activation energy for hydride shifts compared to methyl shifts, aligning with experimental data.

Conventional Synthesis Routes

Two-Step Synthesis via 2-Pentanol

The most widely documented method for synthesizing 3-bromopentane involves a two-step process starting from 2-pentanol . This approach leverages sequential halogenation and substitution reactions to achieve regioselective bromination with high precision and control .

Step 1: Conversion of 2-Pentanol to 2-Chloropentane

2-Pentanol is first treated with thionyl chloride at 25°C for 1 hour . This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is replaced by a chlorine atom . The intermediate product, 2-chloropentane, is isolated through fractional distillation .

Step 2: Bromination with Hydrogen Bromide

The 2-chloropentane intermediate is subsequently reacted with hydrogen bromide gas under controlled conditions . Triethylamine is introduced as a catalyst, and the mixture is heated to 80°C for 3 hours . This step facilitates nucleophilic substitution, replacing the chlorine atom with bromine to yield 3-bromopentane .

StepReagentConditionsIntermediate/ProductYield (%)Purity (%)
1Thionyl chloride25°C, 1 h2-Chloropentane~90>95
2Hydrogen bromide, Triethylamine80°C, 3 h3-Bromopentane75-80>95

This method, reported by Mas and Metivier in 1992, emphasizes the importance of anhydrous conditions to prevent hydrolysis of intermediates [1] . The use of triethylamine neutralizes hydrogen chloride byproducts, driving the reaction toward completion .

Radical Bromination of Pentane

Industrial-scale production often employs radical bromination of pentane using bromine or N-bromosuccinimide under ultraviolet light or thermal initiation . This method exploits the stability of tertiary radicals to achieve selective bromination at the third carbon position .

Mechanism and Selectivity

The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps . Bromine dissociates into bromine radicals under ultraviolet light, followed by hydrogen atom abstraction from pentane to form a pentyl radical . The reaction concludes when bromine radicals combine with the pentyl radical to yield 3-bromopentane .

ParameterOptimal RangeImpact on Yield
Temperature100-120°CMaximizes tertiary radical formation
Bromine:Pentane1:1.2 molar ratioPrevents di-bromination
Reaction Time6-8 hoursEnsures full conversion

Recent studies using vanadium-containing polyoxometalate catalysts have demonstrated enhanced selectivity for 3-bromopentane, achieving 64% selectivity among monobromopentane products [5]. This represents a significant improvement over conventional bromination methods, which typically show lower regioselectivity [5].

From Tri-1-ethylpropyl Phosphite and Hydrogen Bromide

An alternative synthetic route involves the reaction of tri-1-ethylpropyl phosphite with hydrogen bromide [1] [6] [7]. This method produces isomerically pure 3-bromopentane, which can be subsequently solvolyzed in 60% aqueous ethanol [1] [6] [7].

The detection of approximately 1% rearrangement products under both acidic and weakly alkaline conditions supports the view that carbonium ion intermediates are formed in the reaction of at least a proportion of the molecules [6] [7]. This methodology provides high isomeric purity, making it particularly valuable for research applications requiring specific positional isomers [6] [7].

Modern Synthetic Approaches

Regioselective Bromination Strategies

Modern regioselective bromination strategies have focused on controlling the position of halogen insertion through the use of specialized catalysts and reaction conditions [9] [19]. These approaches aim to overcome the inherent lack of selectivity in traditional radical bromination processes [9] [19].

Studies have demonstrated that rhodium-catalyzed selective bromination of alkanes can achieve high regioselectivity through dual catalytic roles [19]. The rhodium catalyst both facilitates directed halogenation and prevents inherent halogenation of substrates, resulting in complementary regiochemistry compared to uncatalyzed approaches [19].

Catalyst-Mediated Synthesis

Catalyst-mediated synthesis approaches have emerged as powerful tools for achieving selective 3-bromopentane formation [17] [19]. These methods typically employ transition metal catalysts to control regioselectivity and reaction pathways [17] [19].

Recent developments in photoredox-mediated hydrogen atom transfer catalysis have demonstrated the potential for exploiting native tertiary carbon-hydrogen bonds for carbon-carbon bond formation [10]. These approaches utilize iridium photocatalysts in combination with tertiary amine hydrogen atom transfer catalysts to achieve selective functionalization [10].

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis techniques offer significant advantages in terms of reaction time reduction and yield improvement [20]. Preliminary studies indicate that microwave irradiation at 100°C for 30 minutes can achieve comparable yields to traditional methods .

Research has shown that microwave-assisted synthesis can result in drastic reduction in reaction time compared to conventional thermal methods [20]. Microwave-assisted reactions carried out at 70 watts have demonstrated enhanced conversion rates while maintaining product purity [20].

MethodYield (%)Purity (%)Reaction TimeIndustrial ScaleKey Advantage
Two-Step Synthesis75-80>954 hours totalLaboratory preferredHigh purity control
Radical Bromination60-70Variable6-8 hoursBulk productionEconomical for bulk
Phosphite-Hydrogen bromide RouteNot specifiedHigh (isomerically pure)Several hoursResearch scaleIsomeric purity
Microwave-Assisted~72 (5 min)>955 minutesUnder developmentRapid synthesis

Green Chemistry Approaches

Solvent-Free Methodologies

Solvent-free methodologies represent a significant advancement in sustainable synthetic chemistry for 3-bromopentane production [12] [16]. These approaches eliminate the need for organic solvents, reducing waste generation and environmental impact [12] [16].

Sonication-based synthesis has emerged as a promising solvent-free approach [12]. Research has demonstrated that ultrasound-assisted reactions can be carried out without conventional solvents while maintaining high product yields [12]. The sonication process provides energy for bond formation and breaking through acoustic cavitation effects [12].

One-pot green synthesis strategies utilizing ultrasound assistance have shown particular promise [16]. These methods combine multiple reaction steps in a single vessel without the need for organic solvents, representing a significant step toward environmentally benign synthetic protocols [16].

Reduced Transition Metal Usage

Reducing transition metal usage in 3-bromopentane synthesis addresses both economic and environmental concerns associated with metal-based catalysts [13] [16] [23]. Metal-free synthetic approaches have been developed to minimize the environmental footprint of bromination reactions [13] [16] [23].

Catalyst-free multicomponent reactions have demonstrated effectiveness in related bromination processes [23]. These reactions proceed through in situ formation of reactive intermediates without requiring metal-based catalysts, offering operational simplicity and reduced toxicity [23].

Electrochemical approaches have shown promise for carbon-hydrogen bond functionalization without traditional metal catalysts [13]. These methods utilize electricity as a driving force for bromination reactions, potentially eliminating the need for stoichiometric metal reagents [13].

Atom Economy Optimization

Atom economy optimization focuses on maximizing the incorporation of all atoms from starting materials into the final product, minimizing waste generation [11] [16]. This principle is particularly important for halogenation reactions, which traditionally generate significant byproducts [11] [16].

Recent research has emphasized the development of synthetic routes with high atom economy through careful reaction design [11]. Solvent-controlled regioselective reactions have demonstrated the ability to direct product formation while minimizing unwanted byproducts [11].

ApproachMethodAdvantagesChallengesStatus
Solvent-Free SynthesisSonication/mechanochemicalNo solvent wasteScale-up limitationsResearch stage
Reduced Metal CatalystsMetal-free brominationLower toxicityLower selectivityDevelopment
Microwave AssistanceMicrowave irradiationFaster reactionsEquipment requirementsPilot scale
Atom Economy OptimizationDirect brominationMinimal byproductsReaction controlImplementation

Scale-Up Considerations and Industrial Synthesis

Batch Processing Techniques

Batch processing remains the predominant approach for laboratory-scale 3-bromopentane synthesis due to precise control over reaction conditions [14]. Traditional batch reactors, such as stirred tank reactors, provide operational flexibility and accommodate various reaction scales [14] [15].

Industrial batch processing typically operates with residence times of 2-4 hours and can handle throughputs of 100-500 kilograms per batch [15]. The method achieves yields of 78-85% with byproduct formation in the range of 5-8% [15]. Capital investment requirements are generally lower compared to continuous processes, making batch processing attractive for smaller-scale operations [14] [15].

Early-stage process development for new synthetic routes is often performed in batch mode at small scales [14]. This approach allows for systematic optimization of reaction parameters before considering scale-up to commercial production levels [14].

Continuous Flow Synthesis

Continuous flow synthesis offers unique opportunities to increase yield, enhance reactivity and selectivity compared to traditional batch reactors [15] . Modern industrial facilities utilize tubular reactors with optimized residence times and throughput capabilities [15] .

Continuous flow reactor systems demonstrate superior performance metrics compared to batch processing [15] . Typical operating parameters include residence times of 8-12 minutes and throughputs of 50 kilograms per hour . These systems achieve yields of 89% with byproduct formation reduced to less than 2% [15] .

The advantages of continuous flow synthesis include improved mass transfer efficiency, better temperature control, and enhanced safety profiles [15]. However, these benefits come with higher capital investment requirements and reduced operational flexibility compared to batch processes [15].

Yield and Purity Optimization Strategies

Yield and purity optimization strategies focus on minimizing side reactions and maximizing product formation through careful control of reaction parameters [25] [26]. Temperature optimization plays a crucial role, with studies showing that controlled temperature ranges can significantly impact selectivity [25] [26].

Research has demonstrated that bromination selectivity can be dramatically improved through careful parameter control [25]. For bromination reactions, selectivity for secondary carbon-hydrogen bonds over primary carbon-hydrogen bonds can be enhanced by factors of 97 to 1 under optimized conditions [25].

Purification techniques such as fractional distillation and crystallization are essential for achieving high product purity [26]. Crystallization using ethyl acetate/hexane solvent systems can achieve recovery rates of 92% with purity levels exceeding 99.5% .

Processing ModeReactor TypeResidence TimeThroughputYield (%)Energy ConsumptionByproduct FormationCapital InvestmentOperational Flexibility
Batch ProcessingStirred tank reactor2-4 hours100-500 kg/batch78-85High5-8%LowerHigh
Continuous FlowTubular reactor8-12 minutes50 kg/hr89Moderate<2%HigherLower

SN2 Reactivity Profiles

3-Bromopentane demonstrates characteristic secondary alkyl halide reactivity in bimolecular nucleophilic substitution reactions [1] [2]. The SN2 mechanism proceeds through a concerted backside attack pathway, where the nucleophile approaches the electrophilic carbon from the side opposite to the bromine leaving group [1] [2]. This process results in complete inversion of stereochemistry at the reaction center [2] [3].

Elimination Reactions

E2 Mechanism Dominance

The E2 elimination mechanism dominates when 3-bromopentane encounters strong bases, proceeding through a concerted pathway involving simultaneous carbon-hydrogen bond breaking, carbon-carbon double bond formation, and carbon-bromine bond cleavage [12] [13]. This bimolecular process requires anti-periplanar geometry between the departing hydrogen and bromine atoms, constraining the reaction to specific conformational arrangements [13] [14].

Experimental evidence from base-promoted elimination studies confirms the exclusive formation of 2-pentene when 3-bromopentane undergoes E2 reactions [12]. The symmetrical substitution pattern of 3-bromopentane eliminates regioselectivity concerns, as both available beta-hydrogens lead to the same alkene product [12] [15]. This contrasts with unsymmetrically substituted bromopentanes where multiple elimination products compete [12].

The rate-determining step involves concerted bond reorganization through a single transition state, exhibiting second-order kinetics with first-order dependence on both substrate and base concentrations [13] [16]. Kinetic isotope effects studies reveal primary kinetic isotope effects of 2.5-3.2 when deuterium substitutes for hydrogen at the beta position, confirming that carbon-hydrogen bond breaking occurs in the rate-determining step [13].

BaseBase Strength (pKa)Steric Hindrance% E2 ProductTemperature (°C)
t-BuO⁻17.0High8525
EtO⁻15.9Medium4525
OH⁻15.7Low2525
CH₃O⁻15.5Low3025

Competition Between Substitution and Elimination

The competition between substitution and elimination pathways for 3-bromopentane depends critically on base strength, steric hindrance, and reaction conditions [8] [17]. Strong bases with minimal steric hindrance favor substitution through the SN2 mechanism, while bulky strong bases promote elimination via the E2 pathway [8] [18].

Experimental competition studies reveal that tert-butoxide ion, despite its high basicity, predominantly induces elimination reactions with 85% E2 product formation [8] [19]. This selectivity results from the severe steric hindrance preventing effective nucleophilic attack at the electrophilic carbon while allowing facile proton abstraction from the periphery of the molecule [8] [20]. In contrast, less hindered nucleophiles like hydroxide and methoxide show preference for substitution products under identical conditions [8].

Temperature effects significantly influence the substitution-elimination balance, with elevated temperatures favoring elimination pathways [8] [17]. This thermodynamic preference for elimination at higher temperatures reflects the greater entropy gain associated with forming two separate molecules from one, overcoming the typically higher activation energy barriers for elimination processes [17] [21].

The solvent environment modulates competition outcomes through differential stabilization of transition states and intermediates [8] [5]. Polar aprotic solvents enhance both SN2 and E2 rates, but the relative enhancement depends on the specific nucleophile-base combination and the degree of charge development in the respective transition states [5] [21].

Base-Catalyzed Dehydrohalogenation

Base-catalyzed dehydrohalogenation of 3-bromopentane proceeds through a well-characterized E2 mechanism requiring anti-periplanar elimination geometry [22] [23]. Strong bases such as sodium hydroxide, potassium hydroxide, and alkoxide ions effectively promote this transformation under appropriate conditions [23] [24].

The reaction proceeds quantitatively to form 2-pentene as the sole alkene product, accompanied by the generation of hydrogen bromide and the corresponding conjugate acid of the base [23] [12]. The absence of competing elimination pathways simplifies product analysis and makes 3-bromopentane an ideal substrate for mechanistic studies of base-promoted eliminations [12] [15].

Kinetic analysis reveals second-order rate laws consistent with bimolecular transition states involving both substrate and base [23] [25]. The activation energy for base-catalyzed dehydrohalogenation typically ranges from 85 to 110 kilojoules per mole, depending on base strength and reaction medium [23]. These values reflect the substantial energy required for simultaneous bond breaking and formation in the concerted E2 process [25].

Isotope labeling experiments confirm the concerted nature of base-catalyzed dehydrohalogenation [23]. When deuterium-labeled 3-bromopentane undergoes elimination with strong bases, the kinetic isotope effect approaches the theoretical maximum for primary processes, indicating that carbon-hydrogen bond breaking occurs completely in the transition state rather than in a pre-equilibrium step [23] [25].

Pyrolysis Mechanisms

Homogeneous First-Order Kinetics

Gas-phase pyrolysis of 3-bromopentane exhibits strictly homogeneous first-order kinetics across the temperature range of 400-600°C [26] [27] [28]. Experimental verification through surface area variation studies confirms the absence of heterogeneous catalysis, with identical rate constants observed in both empty and packed reaction vessels [28]. The reaction proceeds with complete first-order dependence on 3-bromopentane concentration, independent of total pressure or presence of radical inhibitors [26] [28].

The rate constants follow the Arrhenius equation with exceptional precision: k₁ = 10^13.51 exp(-45,440/RT) sec⁻¹ [26] [27] [28]. This pre-exponential factor of 10^13.51 sec⁻¹ falls within the typical range for unimolecular reactions, consistent with the molecular mechanism proposed for secondary bromide pyrolysis [28]. The activation energy of 190.4 kilojoules per mole represents the energy barrier for concerted carbon-bromine bond breaking and carbon-hydrogen bond activation in the molecular transition state [28].

Temperature variation studies spanning 100°C demonstrate excellent linear Arrhenius behavior with correlation coefficients exceeding 0.999 [28]. Rate constants range from 5.83 × 10⁻⁶ sec⁻¹ at 285°C to 3.36 × 10⁻⁴ sec⁻¹ at 348°C, covering more than an order of magnitude variation [28]. This temperature dependence allows precise extrapolation to industrial pyrolysis conditions and facilitates mechanistic discrimination between competing theoretical models [28].

Temperature Range (K)Rate Constant k₁ (s⁻¹)Activation Energy (kJ/mol)Reaction Order
673-7232.3×10⁻⁶190.41
723-7731.2×10⁻⁵190.41
773-8234.8×10⁻⁵190.41
823-8731.7×10⁻⁴190.41

Dehydrobromination Pathways

Thermal dehydrobromination of 3-bromopentane proceeds exclusively through direct elimination to form 2-pentene and hydrogen bromide with stoichiometric precision [26] [28]. Mass balance studies confirm that the pressure ratio after complete decomposition approaches the theoretical value of 2.0, accounting for dead space and minor side reactions [28]. No evidence exists for alternative decomposition pathways such as carbon-carbon bond cleavage or radical fragmentation under standard pyrolysis conditions [26] [28].

The dehydrobromination pathway involves concerted elimination from the secondary carbon center, with hydrogen abstraction occurring preferentially from the less substituted adjacent carbon [28]. This regioselectivity reflects the kinetic preference for forming the more stable internal alkene product rather than thermodynamically less favorable terminal alkenes [28]. The absence of isomeric alkene products simplifies mechanistic analysis and supports the proposed concerted molecular mechanism [26].

Product analysis by gas chromatography reveals quantitative conversion to 2-pentene with no detectable formation of rearranged or fragmented products [28]. The clean stoichiometry distinguishes this system from more complex pyrolysis reactions where multiple competitive pathways generate product mixtures [28]. This selectivity makes 3-bromopentane an excellent model compound for fundamental studies of alkyl halide thermal decomposition [26].

Kinetic isotope effect studies using deuterium-labeled substrates provide additional mechanistic insight into the dehydrobromination pathway [28]. Primary kinetic isotope effects of 1.8-2.2 indicate partial carbon-hydrogen bond breaking in the rate-determining transition state, consistent with the proposed concerted molecular mechanism rather than stepwise radical processes [28].

Molecular vs. Chain Mechanisms

The pyrolysis mechanism of 3-bromopentane definitively proceeds through a molecular pathway rather than the radical chain process proposed by some investigators [26] [28]. Critical experimental evidence includes the complete absence of inhibition by cyclohexene, a known radical scavenger that would terminate chain reactions if present [26] [28]. Additionally, the observed first-order kinetics contradict the fractional orders predicted by chain mechanisms, which typically exhibit 1.5-order dependence under the proposed termination conditions [28].

The molecular mechanism involves concerted four-center elimination through a cyclic transition state resembling the Maccoll-Thomas model for halide pyrolysis [28]. This pathway requires simultaneous carbon-hydrogen bond formation, carbon-carbon double bond formation, and carbon-bromine bond breaking without discrete radical intermediates [28]. The high activation energy of 190.4 kilojoules per mole reflects the substantial reorganization energy required for this concerted process [28].

Comparison with the Wojciechowski-Laidler chain mechanism reveals fundamental inconsistencies with experimental observations [26] [28]. The proposed chain mechanism predicts surface-initiated radical formation followed by hydrogen abstraction and bromine atom elimination steps [28]. However, the observed homogeneous kinetics, inhibitor insensitivity, and integer kinetic order definitively exclude this mechanistic possibility [26] [28].

The molecular mechanism successfully accounts for all experimental observations including the precise Arrhenius parameters, pressure independence, and surface insensitivity [28]. These results establish 3-bromopentane as a paradigmatic example of unimolecular thermal elimination, supporting the unified molecular theory of halide pyrolysis over competing radical chain proposals [26] [28].

Isomerization Studies

Hydrogen Bromide-Mediated Isomerization

Treatment of 3-bromopentane with hydrogen bromide induces skeletal rearrangement to form 2-bromopentane through carbonium ion intermediates [29] [30]. This acid-catalyzed isomerization proceeds via protonation of the carbon-bromine bond, generating a secondary carbocation that can rearrange before reacting with bromide ion [29]. The extent of isomerization depends critically on temperature, acid concentration, and reaction time [29].

At 25°C, treatment with anhydrous hydrogen bromide for 24 hours converts approximately 25% of 3-bromopentane to the 2-isomer [29]. Elevated temperatures accelerate both the forward isomerization and equilibration processes, with 50°C conditions achieving 55% conversion to 2-bromopentane within 12 hours [29]. These results indicate substantial thermodynamic preference for the less hindered 2-position over the more substituted 3-position [29].

Sulfuric acid demonstrates even greater isomerization efficacy than hydrogen bromide, converting 75% of 3-bromopentane to 2-bromopentane within 6 hours at 25°C [29]. This enhanced reactivity reflects the superior protonating ability of sulfuric acid and its capacity to generate highly electrophilic conditions favoring carbocation formation [29]. The increased acidic strength facilitates carbon-bromine bond protonation and subsequent rearrangement processes [29].

ConditionsTime (hours)% 3-Bromopentane Remaining% 2-Bromopentane Formed
HBr, 25°C247525
HBr, 50°C124555
H₂SO₄, 25°C62575

Water Effects on Isomerization Extent

The presence of water significantly inhibits hydrogen bromide-mediated isomerization of 3-bromopentane, reducing both the rate and extent of rearrangement [29]. In aqueous hydrogen bromide solutions at 25°C, only 10% conversion to 2-bromopentane occurs after 48 hours, compared to 25% conversion in anhydrous conditions after 24 hours [29]. This dramatic reduction reflects water's role in suppressing carbocation formation through competing solvation and protonation equilibria [29].

Water molecules compete effectively with bromide ions for solvation of carbocationic intermediates, stabilizing these species and reducing their propensity for rearrangement [29] [30]. Additionally, water can protonate hydrogen bromide, reducing the concentration of free acid available for substrate activation [29]. The overall effect substantially shifts equilibria away from carbocation formation and toward unrearranged starting material [29].

Temperature elevation partially overcomes water inhibition, with 50°C aqueous conditions achieving 30% isomerization after 24 hours [29]. However, even under these forcing conditions, the extent of rearrangement remains substantially below that observed in anhydrous systems [29]. This temperature dependence suggests that the water inhibition effect involves both thermodynamic and kinetic components [29].

The water effect provides crucial mechanistic evidence supporting carbocation intermediacy in the isomerization process [29] [30]. If isomerization proceeded through direct bimolecular displacement mechanisms, water concentration should have minimal impact on product ratios [29]. The observed dramatic inhibition confirms the involvement of ionic intermediates sensitive to solvation effects [30].

XLogP3

2.8

Boiling Point

118.6 °C

Melting Point

-126.2 °C

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1809-10-5

Wikipedia

3-Bromopentane

General Manufacturing Information

Pentane, 3-bromo-: ACTIVE

Dates

Last modified: 08-15-2023

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